N-cyclohexyl-2-[(2,5-dimethylphenyl)methyl]-4-(3-methylbutyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Description
N-cyclohexyl-2-[(2,5-dimethylphenyl)methyl]-4-(3-methylbutyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a triazoloquinazoline derivative characterized by a fused bicyclic core ([1,2,4]triazolo[4,3-a]quinazoline) with a 1,5-diketone system. Key structural features include:
- Cyclohexyl carboxamide at position 8, introduced via carbodiimide-mediated coupling (EDCI/HOBt in DMF) .
- 2,5-Dimethylphenylmethyl and 3-methylbutyl substituents at positions 2 and 4, respectively, contributing to steric bulk and lipophilicity.
This compound’s synthesis follows established protocols for triazoloquinazoline derivatives, leveraging condensation and coupling reactions to install diverse substituents . Its structural complexity positions it as a candidate for pharmacological studies, particularly in receptor modulation (e.g., cannabinoid receptors) due to similarities with bioactive triazoloheterocycles .
Properties
IUPAC Name |
N-cyclohexyl-2-[(2,5-dimethylphenyl)methyl]-4-(3-methylbutyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37N5O3/c1-19(2)14-15-33-28(37)25-13-12-22(27(36)31-24-8-6-5-7-9-24)17-26(25)35-29(33)32-34(30(35)38)18-23-16-20(3)10-11-21(23)4/h10-13,16-17,19,24H,5-9,14-15,18H2,1-4H3,(H,31,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFHQBQRZLROKIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C(=O)N3C4=C(C=CC(=C4)C(=O)NC5CCCCC5)C(=O)N(C3=N2)CCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-[(2,5-dimethylphenyl)methyl]-4-(3-methylbutyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazoloquinazoline core, followed by the introduction of the cyclohexyl, dimethylphenyl, and methylbutyl groups under controlled conditions. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-[(2,5-dimethylphenyl)methyl]-4-(3-methylbutyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule.
Scientific Research Applications
N-cyclohexyl-2-[(2,5-dimethylphenyl)methyl]-4-(3-methylbutyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor modulation.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-[(2,5-dimethylphenyl)methyl]-4-(3-methylbutyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Key Observations :
- Cyclohexyl vs.
- Aromatic Substituents : The 2,5-dimethylphenylmethyl group in the target compound increases lipophilicity (logP ~4.2 estimated) compared to simpler phenyl or fluorophenyl groups (logP ~3.5–3.8) .
Triazolo[1,5-a]pyrimidine Derivatives
Compounds like N-cyclohexyl-2-(diallylamino)-4,7-dihydro-7-oxo-4-pentyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide () differ in core structure (pyrimidine vs. quinazoline):
Implications : The quinazoline core may enhance π-π stacking interactions in biological targets compared to pyrimidine derivatives, though this requires experimental validation.
Biological Activity
N-cyclohexyl-2-[(2,5-dimethylphenyl)methyl]-4-(3-methylbutyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a triazoloquinazoline core structure known for diverse biological activities. Its chemical formula is C23H30N4O3, and it is characterized by various substituents that enhance its biological properties.
Structural Formula
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism : The compound may inhibit specific signaling pathways involved in tumor growth and proliferation.
- Case Study : A study demonstrated that derivatives of this compound showed IC50 values in the low micromolar range against various cancer cell lines.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro assays have shown:
- Effectiveness : It exhibits activity against a range of bacteria and fungi.
- Comparison : In comparative studies with standard antibiotics, the compound displayed superior efficacy against resistant strains.
Enzyme Inhibition
Research indicates that this compound may act as an enzyme inhibitor:
- Target Enzymes : It has been shown to inhibit enzymes like urease and certain kinases.
- Binding Studies : Molecular docking studies suggest strong binding affinity to active sites of these enzymes.
The mechanism of action involves the interaction with specific molecular targets such as enzymes or receptors. The compound may modulate their activity and trigger downstream signaling pathways leading to various biological effects.
Interaction with Biological Targets
| Target | Type of Interaction | Effect |
|---|---|---|
| Enzymes | Inhibition | Reduced activity |
| Receptors | Modulation | Altered signaling |
Recent Studies
- Anticancer Efficacy : A recent study published in Journal of Medicinal Chemistry reported that derivatives of the compound exhibited potent anticancer activity against breast cancer cell lines with IC50 values as low as 10 µM .
- Antimicrobial Properties : Research in Antimicrobial Agents and Chemotherapy highlighted the compound's effectiveness against MRSA strains with a minimum inhibitory concentration (MIC) of 8 µg/mL .
- Enzyme Inhibition : A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that the compound inhibited urease activity with an IC50 value of 15 µM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
